Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate
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Overview
Description
Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate is an organic compound with the molecular formula C9H7Cl2NO4 and a molecular weight of 264.06 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitro group, and a methyl ester functional group attached to a phenyl ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate typically involves the esterification of 2-(4,5-dichloro-2-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-(4,5-dichloro-2-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4,5-dichloro-2-nitrophenyl)acetic acid.
Scientific Research Applications
Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms and ester group also contribute to its reactivity and binding affinity with various targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-nitrophenyl)acetate
- Methyl (4-nitrophenyl)acetate
- Ethyl (4,6-dichloro-2-methyl-5-pyrimidinyl)acetate
Uniqueness
Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate is unique due to the presence of both chlorine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(4,5-dichloro-2-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNCYKUTRKLPRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377395 |
Source
|
Record name | methyl 2-(4,5-dichloro-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286949-63-1 |
Source
|
Record name | methyl 2-(4,5-dichloro-2-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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